molecular formula C17H18ClNO3S2 B12195777 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B12195777
M. Wt: 383.9 g/mol
InChI Key: CUTMPWZEECMZDE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound characterized by the presence of a chlorophenyl group, a thiolan ring with a dioxo substitution, and a thiophenylmethyl group

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the thiolan ring: This involves the reaction of a suitable dithiol with an oxidizing agent to form the thiolan ring with a dioxo substitution.

    Introduction of the chlorophenyl group: This step involves the reaction of the thiolan intermediate with a chlorophenyl derivative under suitable conditions.

    Attachment of the thiophenylmethyl group: The final step involves the reaction of the intermediate with a thiophenylmethyl derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-acetamide: This compound lacks the thiophenylmethyl group, which may result in different chemical and biological properties.

    2-(4-chlorophenyl)-N-(thiophen-2-yl)methyl]acetamide: This compound lacks the dioxo-substituted thiolan ring, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClNO3S2

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C17H18ClNO3S2/c18-14-5-3-13(4-6-14)10-17(20)19(11-16-2-1-8-23-16)15-7-9-24(21,22)12-15/h1-6,8,15H,7,9-12H2

InChI Key

CUTMPWZEECMZDE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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